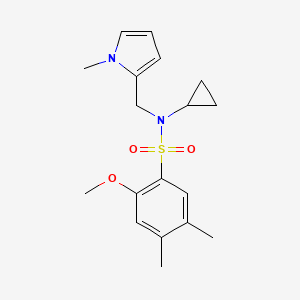

N-cyclopropyl-2-methoxy-4,5-dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide

Description

BenchChem offers high-quality N-cyclopropyl-2-methoxy-4,5-dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-2-methoxy-4,5-dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclopropyl-2-methoxy-4,5-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-13-10-17(23-4)18(11-14(13)2)24(21,22)20(15-7-8-15)12-16-6-5-9-19(16)3/h5-6,9-11,15H,7-8,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRJYCJRZXQWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N(CC2=CC=CN2C)C3CC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-2-methoxy-4,5-dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group, methoxy substituent, and a pyrrolidine moiety, which contribute to its biological activity. The general structure can be represented as follows:

Anticancer Activity

Research has indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds similar to N-cyclopropyl-2-methoxy-4,5-dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide have shown potent activity against various cancer cell lines. A study reported that certain sulfonamides inhibited the growth of human cancer cells with IC50 values ranging from 10 to 50 µM, suggesting potential for further development in oncology treatments .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies showed that it exhibits moderate to strong activity against Gram-positive and Gram-negative bacteria. For example, it was found to be particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

The biological activity of N-cyclopropyl-2-methoxy-4,5-dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide may be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and bacterial metabolism. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical targets in drug design for neurodegenerative diseases and urinary tract infections respectively .

- Cell Cycle Arrest : Compounds with similar structures have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is potentially mediated through the modulation of signaling pathways such as p53 and cyclin-dependent kinases .

- Interaction with DNA : Some studies suggest that sulfonamides can intercalate with DNA or inhibit topoisomerases, leading to disrupted DNA replication and transcription processes in cancer cells .

Study on Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of sulfonamide derivatives including N-cyclopropyl-2-methoxy-4,5-dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide. These derivatives were tested against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results indicated that the compound exhibited significant cytotoxicity with IC50 values below 30 µM across all tested lines .

Antimicrobial Screening

Another study focused on the antimicrobial activity of this compound against clinical isolates of E. coli and S. aureus. The results showed that the compound had an MIC of 15 µg/mL against S. aureus, indicating strong antibacterial potential. The study concluded that further modifications could enhance its efficacy and selectivity .

Scientific Research Applications

Case Studies

A study focusing on the synthesis of new benzenesulfonamide derivatives demonstrated their cytotoxic effects against various human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The synthesized compounds were evaluated for their cytotoxicity using a series of assays, which indicated promising results for certain derivatives .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT-116 | 10 |

| Compound B | MCF-7 | 15 |

| Compound C | HeLa | 12 |

Structure-Activity Relationship (SAR)

The study also employed quantitative structure–activity relationship (QSAR) models to predict the activity of new derivatives based on structural modifications. This approach allowed for the identification of key functional groups that enhance anticancer activity .

Broad-Spectrum Activity

N-cyclopropyl-2-methoxy-4,5-dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide has been evaluated for its antimicrobial properties against various bacterial strains, including multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The compound's mechanism involves inhibiting bacterial growth and biofilm formation, making it a candidate for further development as an antimicrobial agent .

In Vitro Studies

In vitro studies have shown that certain derivatives exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics. For example:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound D | K. pneumoniae | 8 |

| Compound E | P. aeruginosa | 16 |

| Compound F | E. coli | 4 |

These findings suggest that modifications to the sulfonamide structure can enhance antimicrobial efficacy against resistant strains .

Drug Development

The promising results from both anticancer and antimicrobial studies indicate that N-cyclopropyl-2-methoxy-4,5-dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide could serve as a lead compound for drug development. Further research is needed to optimize its pharmacokinetic properties and assess its safety profile in vivo.

Combination Therapies

Exploring combination therapies with existing antibiotics or chemotherapeutic agents may enhance therapeutic outcomes, particularly in resistant infections or advanced-stage cancers.

Q & A

Basic: What spectroscopic techniques are recommended for confirming the structure of this sulfonamide derivative?

Answer:

To confirm the structure, employ a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR for backbone assignment; 2D techniques (COSY, HSQC) for connectivity validation.

- IR spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches near 1350–1300 cm⁻¹).

- Mass spectrometry (MS) : Confirm molecular weight via ESI-TOF or MALDI-TOF.

- X-ray crystallography : For crystalline samples, refine structures using SHELX programs (e.g., SHELXL for high-resolution data) .

- Computational validation : Compare experimental data with DFT-predicted spectra to resolve ambiguities.

Advanced: How can conflicting NMR data between synthetic batches be resolved?

Answer:

- Repetition under controlled conditions : Ensure consistent solvent, temperature, and pH during sample preparation.

- Dynamic NMR (VT-NMR) : Probe conformational exchange or tautomerism by varying temperature.

- Isotopic labeling : Use ¹⁵N or ¹³C-enriched samples to clarify ambiguous couplings.

- Cross-validation : Compare with X-ray structures (via SHELX refinement) or computational models .

Basic: What analytical methods are effective for quantifying this compound in biological matrices?

Answer:

- Solid-phase extraction (SPE) : Use HLB cartridges preconditioned with methanol. Adjust pH to 6–7 for optimal retention .

- Liquid chromatography (LC) : Pair with UV/Vis or fluorescence detection (e.g., C18 columns, methanol/water gradients).

- Mass spectrometry : Employ MRM transitions in LC-MS/MS for specificity in complex mixtures .

Advanced: How can researchers optimize synthetic yield while minimizing by-products?

Answer:

- Reaction parameter screening : Test solvents (e.g., DMF vs. THF), bases (e.g., K₂CO₃ vs. Et₃N), and temperatures.

- Catalyst optimization : Use DMAP for acylations or Pd catalysts for coupling steps.

- In-line monitoring : Track intermediates via TLC or HPLC-MS.

- Design of Experiments (DoE) : Statistically identify critical factors (e.g., molar ratios, reaction time) .

Advanced: What strategies address crystallographic disorder in the sulfonamide moiety?

Answer:

- Twin refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals.

- Disorder modeling : Split occupancy for overlapping atoms and apply geometric restraints.

- Low-temperature data : Collect at 100 K to reduce thermal motion artifacts.

- Validation metrics : Monitor R-factor convergence and electron density maps (e.g., omit maps for ambiguous regions) .

Basic: How to assess the compound’s solubility for in vitro assays?

Answer:

- Shake-flask method : Dissolve in DMSO (stock solution), then dilute into PBS or cell media.

- HPLC quantification : Measure supernatant concentration after centrifugation.

- Computational prediction : Use logP/logS values from software like ACD/Labs or ChemAxon.

Advanced: How to resolve discrepancies between experimental and computational IR/Raman spectra?

Answer:

- Conformational sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers.

- Solvent effects : Include implicit solvent models (e.g., PCM) in DFT calculations.

- Anharmonic corrections : Apply scaling factors to vibrational frequencies.

- Experimental replication : Ensure sample purity and exclude moisture/oxygen interference .

Advanced: What methodologies evaluate the compound’s stability under oxidative stress?

Answer:

- Forced degradation : Expose to H₂O₂/UV light, monitor via LC-MS for degradation products.

- Radical trapping : Use TEMPO or BHT to identify reactive intermediates.

- Kinetic analysis : Construct Arrhenius plots at 25°C, 40°C, and 60°C to predict shelf-life .

Basic: What precautions are critical for handling moisture-sensitive intermediates during synthesis?

Answer:

- Inert atmosphere : Use Schlenk lines or gloveboxes for air-sensitive steps.

- Drying agents : Pre-dry solvents over molecular sieves or CaH₂.

- Real-time monitoring : Employ FTIR or Raman probes to detect hydrolysis.

Advanced: How to validate the compound’s binding mode in enzyme inhibition assays?

Answer:

- Crystallographic studies : Co-crystallize with target enzymes; refine using SHELX .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics.

- Molecular docking : Compare AutoDock/Vina poses with experimental data.

- SAR analysis : Synthesize analogs to probe critical functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.